3-(2-chlorophenyl)-5-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-1,2-oxazole-4-carboxamide
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Description
3-(2-chlorophenyl)-5-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14ClN5O2S and its molecular weight is 375.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.0556736 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Shikimate dehydrogenase . This enzyme is essential for the biosynthesis of the chorismate end product , making it a highly promising therapeutic target .
Mode of Action
The compound interacts with Shikimate dehydrogenase, inhibiting its function
Biochemical Pathways
The inhibition of Shikimate dehydrogenase affects the chorismate biosynthesis pathway . Chorismate is a precursor to aromatic amino acids and other aromatic compounds, so inhibiting its production can have wide-ranging effects on cellular biochemistry .
Pharmacokinetics
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been studied for their diverse pharmacological activities . In silico pharmacokinetic and molecular modeling studies have been summarized for these compounds , suggesting that they may have favorable pharmacokinetic properties
Result of Action
The inhibition of Shikimate dehydrogenase and the subsequent disruption of the chorismate biosynthesis pathway can lead to a decrease in the production of aromatic compounds within the cell . This can have a variety of effects, depending on the specific roles of these compounds in cellular function .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-9-12(13(21-24-9)10-5-2-3-6-11(10)17)14(23)18-15-19-20-16-22(15)7-4-8-25-16/h2-3,5-6H,4,7-8H2,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKSWWYRTBVJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C4N3CCCS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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